N,N-diethyl-6-(trifluoromethyl)pyridin-2-amine
Overview
Description
N,N-diethyl-6-(trifluoromethyl)pyridin-2-amine: is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring, along with diethylamine substituents.
Mechanism of Action
Mode of Action
Related pyrimidinamine derivatives are known to inhibit the electron transport in mitochondrial complex i . This inhibition disrupts the normal functioning of the mitochondria, leading to the death of the organism, making these compounds effective as fungicides .
Biochemical Pathways
Given its similarity to pyrimidinamine derivatives, it’s plausible that it affects the electron transport chain in the mitochondria, leading to a disruption in atp production and ultimately cell death .
Result of Action
Based on the mode of action of similar compounds, it can be inferred that the compound likely leads to cell death by disrupting normal mitochondrial function .
Biochemical Analysis
Biochemical Properties
N,N-diethyl-6-(trifluoromethyl)pyridin-2-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and xenobiotics. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can lead to altered metabolic pathways and effects on cellular function .
Cellular Effects
This compound influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, this compound can modulate the expression of genes involved in oxidative stress responses and apoptosis. Additionally, it can impact cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound can inhibit or activate enzymes by binding to their active sites or allosteric sites. Such interactions can lead to changes in enzyme conformation and activity, ultimately affecting cellular processes. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but may degrade under others, leading to a decrease in its efficacy and potential changes in its biological activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and gene expression. At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s impact on cellular function becomes pronounced only above certain concentration levels .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a crucial role in its metabolism. These interactions can lead to the formation of metabolites that may have different biological activities compared to the parent compound. Additionally, this compound can affect metabolic flux and alter the levels of key metabolites in cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, it may be transported into the mitochondria or nucleus, where it can exert its effects on cellular processes .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles, such as the endoplasmic reticulum or lysosomes. This localization is crucial for its interaction with specific biomolecules and the modulation of cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts under mild conditions . This reaction is favored for its functional group tolerance and environmental benignity.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: N,N-diethyl-6-(trifluoromethyl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can be employed to modify the pyridine ring or the trifluoromethyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups into the pyridine ring .
Scientific Research Applications
Chemistry: N,N-diethyl-6-(trifluoromethyl)pyridin-2-amine is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Its unique trifluoromethyl group imparts desirable properties such as increased metabolic stability and lipophilicity .
Biology and Medicine: In biological research, this compound is investigated for its potential as a pharmacophore in drug design. The trifluoromethyl group is known to enhance the bioactivity of compounds, making it a valuable component in the development of new therapeutic agents .
Industry: Industrially, this compound is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the production of advanced polymers and coatings .
Comparison with Similar Compounds
2,6-Difluoropyridine: Similar in structure but with two fluorine atoms instead of a trifluoromethyl group.
N,N-Diethyl-2-aminopyridine: Lacks the trifluoromethyl group, resulting in different chemical properties.
6-Trifluoromethylpyridine: Contains the trifluoromethyl group but lacks the diethylamine substituents.
Uniqueness: N,N-diethyl-6-(trifluoromethyl)pyridin-2-amine is unique due to the combination of the trifluoromethyl group and diethylamine substituents. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
N,N-diethyl-6-(trifluoromethyl)pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3N2/c1-3-15(4-2)9-7-5-6-8(14-9)10(11,12)13/h5-7H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIXXIJFNQXYTKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=CC(=N1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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